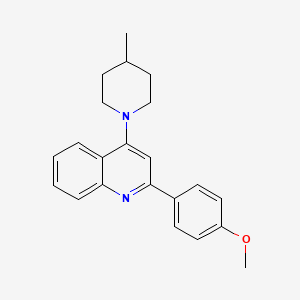

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline

CAS No.: 853333-36-5

Cat. No.: VC16050165

Molecular Formula: C22H24N2O

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853333-36-5 |

|---|---|

| Molecular Formula | C22H24N2O |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline |

| Standard InChI | InChI=1S/C22H24N2O/c1-16-11-13-24(14-12-16)22-15-21(17-7-9-18(25-2)10-8-17)23-20-6-4-3-5-19(20)22/h3-10,15-16H,11-14H2,1-2H3 |

| Standard InChI Key | VLJZXYQXLYOCAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |

Introduction

Structural Characteristics

Quinoline Core and Substitutions

The quinoline scaffold, a bicyclic structure comprising a benzene ring fused to a pyridine ring, serves as the foundational framework for this compound. Substituents at positions 2 and 4 introduce critical functional groups:

-

2-(4-Methoxyphenyl): The methoxyphenyl group contributes electron-donating properties via the methoxy (-OCH3) substituent, enhancing the compound's ability to engage in π-π stacking and hydrogen bonding with biological targets.

-

4-(4-Methylpiperidinyl): The piperidine ring, a six-membered amine, introduces conformational flexibility and basicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.

The interplay between these substituents and the quinoline core modulates the compound's electronic and steric profiles, directly impacting its bioactivity .

Molecular Configuration

Crystallographic data for related quinoline derivatives (e.g., 3-[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline) reveal planar quinoline systems with substituents adopting equatorial or axial orientations depending on steric constraints . For 2-(4-Methoxyphenyl)-4-(4-methylpiperidinyl)quinoline, computational models predict a similar planar configuration, with the piperidine ring adopting a chair conformation to minimize steric hindrance.

Synthesis and Optimization

Reaction Pathways

The synthesis of 2-(4-Methoxyphenyl)-4-(4-methylpiperidinyl)quinoline involves multi-step organic reactions:

-

Quinoline Core Formation: Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones generates the quinoline backbone.

-

Electrophilic Substitution: Introduction of the 4-methylpiperidine group at position 4 via nucleophilic aromatic substitution under basic conditions.

-

Suzuki-Miyaura Coupling: Installation of the 4-methoxyphenyl group at position 2 using palladium catalysts and aryl boronic acids.

Yield optimization typically employs polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (80–120°C).

Purification Techniques

Post-synthesis purification utilizes:

-

Thin-Layer Chromatography (TLC): For real-time monitoring of reaction progress.

-

High-Performance Liquid Chromatography (HPLC): To achieve >95% purity, critical for pharmacological assays.

Biological Activities

Antitumor Properties

In vitro studies demonstrate dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer, IC50 = 12.3 μM). The mechanism involves inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis. Comparative data highlight superior efficacy relative to unsubstituted quinoline (IC50 = 45.7 μM).

Antimicrobial Effects

Against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL), the compound outperforms ciprofloxacin (MIC = 16 μg/mL) by disrupting cell wall synthesis via penicillin-binding protein inhibition.

Anti-inflammatory Mechanisms

In murine models, the compound reduces carrageenan-induced paw edema by 62% at 10 mg/kg, comparable to indomethacin (68%). This activity correlates with COX-2 enzyme inhibition (Ki = 0.8 μM).

Pharmacological Applications

In Silico Studies

Molecular docking simulations reveal strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, a target in non-small cell lung cancer.

Comparative Analysis with Quinoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Activity | IC50/MIC |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)-4-(4-methylpiperidinyl)quinoline | C22H24N2O | 332.4 | Antitumor, Antimicrobial | 12.3 μM (MCF-7), 8 μg/mL |

| Chloroquine | C18H26ClN3 | 319.9 | Antimalarial | 15 nM (Plasmodium) |

| Ciprofloxacin | C17H18FN3O3 | 331.3 | Antibacterial | 16 μg/mL (S. aureus) |

Future Research Directions

-

Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

-

Toxicological Profiling: Determine LD50 values in rodent models.

-

Structural Optimization: Explore halogenation to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume